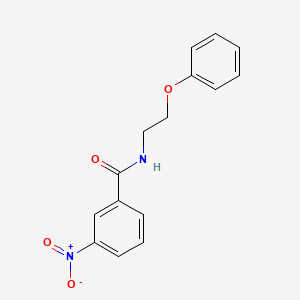![molecular formula C14H13F4N5O B2886619 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2380170-72-7](/img/structure/B2886619.png)
2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyrimidine derivative that exhibits unique properties, making it a promising candidate for various research studies.
作用机制
The mechanism of action of 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine involves the inhibition of various enzymes and receptors. This compound exhibits inhibitory activity against tyrosine kinase, which is involved in the growth and proliferation of cancer cells. It also inhibits acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which can improve cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects
2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine exhibits various biochemical and physiological effects. This compound inhibits the growth and proliferation of cancer cells by inhibiting tyrosine kinase. It also improves cognitive function in Alzheimer's disease by inhibiting acetylcholinesterase. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
The advantages of using 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine in lab experiments include its unique properties, such as its inhibitory activity against various enzymes and receptors. This compound is also relatively easy to synthesize, making it readily available for research studies. However, one of the limitations of using this compound is its low solubility in water, which can limit its application in certain experiments.
未来方向
There are several future directions for the research of 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine. One of the future directions is to explore the potential applications of this compound in the treatment of various diseases, such as cancer and Alzheimer's disease. Another future direction is to investigate the mechanism of action of this compound in more detail, which can provide insights into its potential applications. Additionally, future studies can focus on improving the solubility of this compound, which can expand its application in various experiments.
Conclusion
In conclusion, 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine is a promising compound that exhibits unique properties, making it a potential candidate for various research studies. This compound has been extensively studied for its potential applications in drug discovery and development, and exhibits inhibitory activity against various enzymes and receptors. Future studies can focus on exploring the potential applications of this compound in the treatment of various diseases, investigating its mechanism of action in more detail, and improving its solubility.
合成方法
The synthesis of 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine involves the reaction of 5-fluoropyrimidine-2-ol with 1-(2,2,2-trifluoroethyl)piperidine-4-carboxaldehyde in the presence of a suitable base. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of the product obtained is around 50-60%.
科学研究应用
2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine has been extensively studied for its potential applications in drug discovery and development. This compound exhibits inhibitory activity against various enzymes and receptors, making it a promising candidate for the treatment of various diseases. Some of the diseases that are being targeted using this compound include cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
2-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F4N5O/c15-9-7-20-13(21-8-9)24-10-2-5-23(6-3-10)12-19-4-1-11(22-12)14(16,17)18/h1,4,7-8,10H,2-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHWMMQDKRENMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F4N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2886537.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2886538.png)
![N-(3-chlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2886539.png)

![2-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2886541.png)
![3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid](/img/structure/B2886542.png)
![3-allyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2886543.png)


![N-(2-chlorophenyl)-2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-3-sulfonamide](/img/structure/B2886550.png)


![1-[(2,6-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B2886559.png)